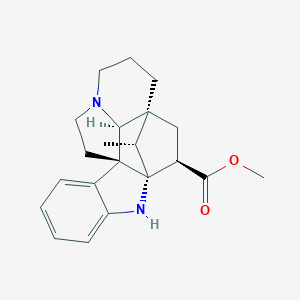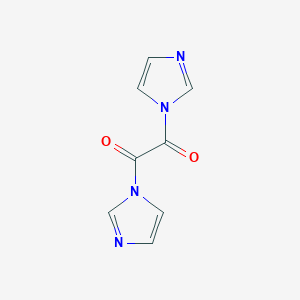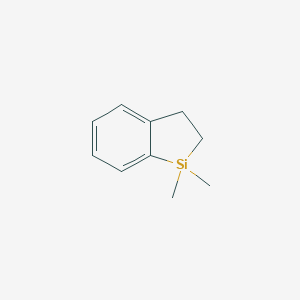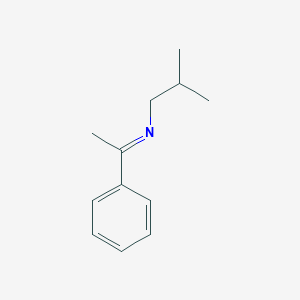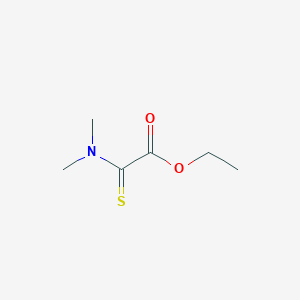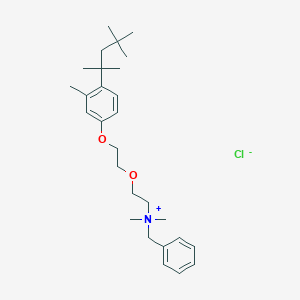
Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-M-tolyl)oxy)ethoxy)ethyl)ammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-M-tolyl)oxy)ethoxy)ethyl)ammonium chloride, also known as DTBTO, is a quaternary ammonium compound that has been widely used in scientific research due to its unique chemical properties. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action and biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-M-tolyl)oxy)ethoxy)ethyl)ammonium chloride is based on its cationic nature. It can interact with negatively charged surfaces and molecules, leading to the formation of micelles and other aggregates. Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-M-tolyl)oxy)ethoxy)ethyl)ammonium chloride can also act as a phase transfer catalyst, facilitating the transfer of reactants from one phase to another. These properties make Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-M-tolyl)oxy)ethoxy)ethyl)ammonium chloride a versatile compound for various applications.
Efectos Bioquímicos Y Fisiológicos
Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-M-tolyl)oxy)ethoxy)ethyl)ammonium chloride has been shown to have low toxicity and biocompatibility, making it suitable for use in biological applications. It has been studied for its antimicrobial and antifungal properties, as well as its ability to disrupt bacterial biofilms. Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-M-tolyl)oxy)ethoxy)ethyl)ammonium chloride has also been shown to have antitumor activity and has been studied for its potential use in cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-M-tolyl)oxy)ethoxy)ethyl)ammonium chloride has several advantages for use in lab experiments. It is a versatile compound that can be used in various applications, and it has low toxicity and biocompatibility. However, its cationic nature can also be a limitation, as it can interact with negatively charged molecules and surfaces, leading to non-specific binding and interference with other assays.
Direcciones Futuras
There are several future directions for research on Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-M-tolyl)oxy)ethoxy)ethyl)ammonium chloride. One area of interest is the development of new synthesis methods that can improve the yield and purity of Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-M-tolyl)oxy)ethoxy)ethyl)ammonium chloride. Another area of interest is the study of the mechanism of action of Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-M-tolyl)oxy)ethoxy)ethyl)ammonium chloride in various applications, such as drug delivery systems and cancer therapy. Additionally, the development of new applications for Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-M-tolyl)oxy)ethoxy)ethyl)ammonium chloride, such as in environmental remediation and energy storage, is an area of ongoing research.
Métodos De Síntesis
Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-M-tolyl)oxy)ethoxy)ethyl)ammonium chloride can be synthesized using various methods such as the reaction between benzyl chloride and dimethylamine followed by the reaction with 2-(2-(4-(1,1,3,3-tetramethylbutyl)-M-tolyl) oxy) ethoxy) ethyl chloride. Another method involves the reaction between benzyl chloride and N,N-dimethylethanolamine followed by the reaction with 2-(2-(4-(1,1,3,3-tetramethylbutyl)-M-tolyl) oxy) ethoxy) ethyl chloride. These methods have been studied and optimized for their yield and purity.
Aplicaciones Científicas De Investigación
Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-M-tolyl)oxy)ethoxy)ethyl)ammonium chloride has been widely used in scientific research as a cationic surfactant and a phase transfer catalyst. It has been used in the synthesis of nanoparticles, polymers, and other materials. Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-M-tolyl)oxy)ethoxy)ethyl)ammonium chloride has also been used as an emulsifier and a stabilizer in various applications such as drug delivery systems, cosmetics, and food products.
Propiedades
Número CAS |
15716-02-6 |
|---|---|
Nombre del producto |
Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-M-tolyl)oxy)ethoxy)ethyl)ammonium chloride |
Fórmula molecular |
C28H44ClNO2 |
Peso molecular |
462.1 g/mol |
Nombre IUPAC |
benzyl-dimethyl-[2-[2-[3-methyl-4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethyl]azanium;chloride |
InChI |
InChI=1S/C28H44NO2.ClH/c1-23-20-25(14-15-26(23)28(5,6)22-27(2,3)4)31-19-18-30-17-16-29(7,8)21-24-12-10-9-11-13-24;/h9-15,20H,16-19,21-22H2,1-8H3;1H/q+1;/p-1 |
Clave InChI |
WYWSKWZUWZLELX-UHFFFAOYSA-M |
SMILES |
CC1=C(C=CC(=C1)OCCOCC[N+](C)(C)CC2=CC=CC=C2)C(C)(C)CC(C)(C)C.[Cl-] |
SMILES canónico |
CC1=C(C=CC(=C1)OCCOCC[N+](C)(C)CC2=CC=CC=C2)C(C)(C)CC(C)(C)C.[Cl-] |
Otros números CAS |
15716-02-6 |
Sinónimos |
Diisobutyl cresoxyethoxyethyl dimethyl benzyl ammonium chloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



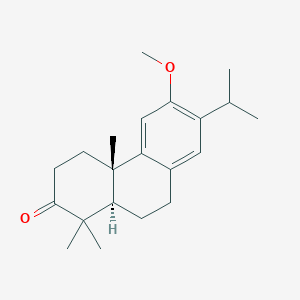
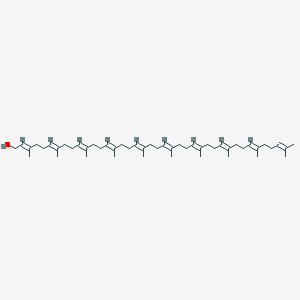
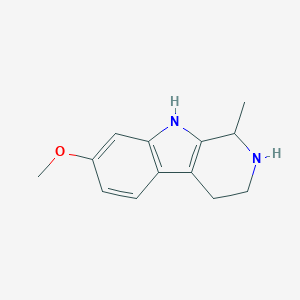
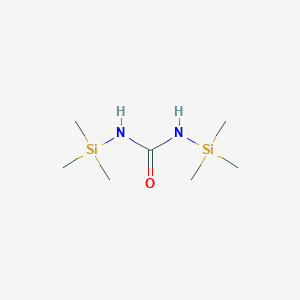
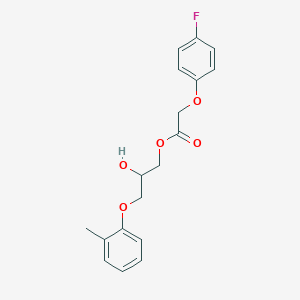
![Imidazo[1,2-a]pyridine-3-acetonitrile](/img/structure/B102445.png)
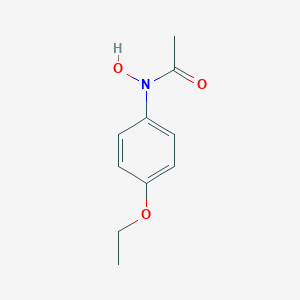
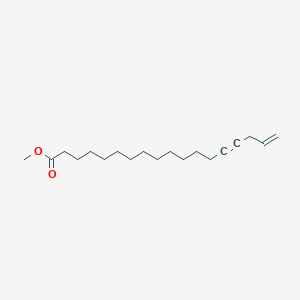
![5,16:8,13-Diethenodibenzo[a,g]cyclododecane, 6,7,14,15-tetrahydro](/img/structure/B102450.png)
